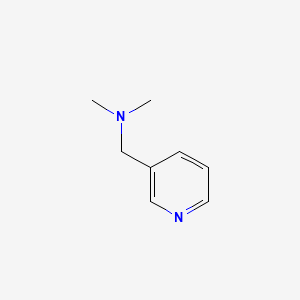

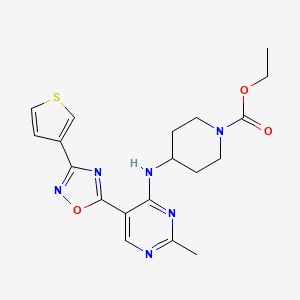

![molecular formula C12H17ClN2O3 B2727033 5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 1417637-11-6](/img/structure/B2727033.png)

5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride, or 5-AM-3-MPMO, is a small molecule drug candidate that is being studied for its potential therapeutic applications. 5-AM-3-MPMO is a synthetic compound that is structurally similar to the natural product oxazolidinone, and is believed to have a similar biological effect. 5-AM-3-MPMO is a promising drug candidate due to its ability to interact with proteins in the body, which could lead to a wide range of therapeutic benefits.

Applications De Recherche Scientifique

Synthesis and Application in Peptidomimetics

Research indicates that oxazolidinones, such as 5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one, are valuable precursors in the synthesis of enantiomerically pure mono- and diprotected α-substituted proline derivatives. These compounds serve as versatile synthons for the preparation of proline peptidomimetics, which are crucial in developing conformationally restricted peptides and other compounds with significant pharmacological activities. The process involves reactions with electrophiles to furnish 4-alkyloxazolidinones with high diastereoselectivity, further demonstrating their utility in chemical synthesis and drug development (Wang, 1999).

Antimicrobial Activity

Oxazolidinone compounds have also shown promise as novel antibacterial agents. Studies on variants like U-100592 and U-100766, which share structural similarities with 5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one, highlight their effective inhibition against a variety of clinically significant pathogens. These compounds exhibit a unique mechanism of bacterial protein synthesis inhibition, providing a potential treatment avenue for multidrug-resistant Gram-positive bacterial infections. This antimicrobial activity underscores the importance of oxazolidinones in addressing the growing challenge of antibiotic resistance (Zurenko et al., 1996).

Mechanism of Monoamine Oxidase Inhibition

Further research into oxazolidinone derivatives explores their mechanism of action as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Specific oxazolidinones are identified as irreversible inactivators of MAO, with studies proposing mechanisms involving electron transfer and ring decomposition. This insight into their inhibitory activity could pave the way for the development of new MAO inhibitors for treating neurological disorders (Gates & Silverman, 1989).

Propriétés

IUPAC Name |

5-(aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-16-11-5-3-2-4-9(11)7-14-8-10(6-13)17-12(14)15;/h2-5,10H,6-8,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMVRAOELDEEMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CC(OC2=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2726950.png)

![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726952.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2726953.png)

![4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2726955.png)

![(E)-methyl 3-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2726959.png)

![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2726961.png)

![4-Chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B2726965.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2726970.png)